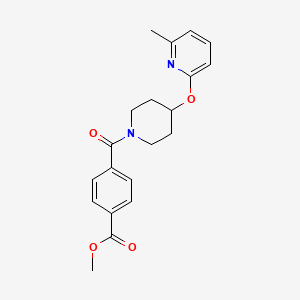

Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-14-4-3-5-18(21-14)26-17-10-12-22(13-11-17)19(23)15-6-8-16(9-7-15)20(24)25-2/h3-9,17H,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLOBOPUZLFIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary intermediates:

- Methyl 4-(chlorocarbonyl)benzoate – The acylating agent for the piperidine nitrogen.

- 4-((6-Methylpyridin-2-yl)oxy)piperidine – The nucleophilic piperidine ether.

Key bond formations include:

- Ether linkage between piperidine and pyridine.

- Amide bond between piperidine and benzoate.

Synthetic Routes

Synthesis of 4-((6-Methylpyridin-2-yl)oxy)piperidine

Mitsunobu Reaction (Preferred Method)

Procedure :

- React 4-hydroxypiperidine with 6-methylpyridin-2-ol under Mitsunobu conditions.

- Use diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0–25°C.

- Purify via column chromatography (hexane/EtOAc).

Reaction :

$$

\text{4-Hydroxypiperidine} + \text{6-Methylpyridin-2-ol} \xrightarrow{\text{DIAD, PPh₃}} \text{4-((6-Methylpyridin-2-yl)oxy)piperidine} \quad

$$

Yield : 75–85% (optimized).

Nucleophilic Aromatic Substitution (Alternative)

Procedure :

- Activate pyridine with a leaving group (e.g., Cl at C2).

- React with 4-hydroxypiperidine in DMF at 80°C.

- Use K₂CO₃ as a base.

Limitation : Low reactivity of pyridine necessitates harsh conditions, reducing yield (40–50%).

Acylation of Piperidine with Methyl 4-(Chlorocarbonyl)benzoate

Acid Chloride Method

Procedure :

- Synthesize methyl 4-(chlorocarbonyl)benzoate by treating methyl 4-carboxybenzoate with SOCl₂ in CH₂Cl₂.

- React the acid chloride with 4-((6-methylpyridin-2-yl)oxy)piperidine in the presence of Et₃N.

- Purify via recrystallization (MeOH/H₂O).

Reaction :

$$

\text{Methyl 4-carboxybenzoate} \xrightarrow{\text{SOCl₂}} \text{Methyl 4-(chlorocarbonyl)benzoate} \xrightarrow{\text{4-((6-MePyridin-2-yl)oxy)piperidine}} \text{Target Compound} \quad

$$

Yield : 82–90%.

Coupling Reagent Approach

Procedure :

- Use EDCl/HOBt to couple methyl 4-carboxybenzoate with 4-((6-methylpyridin-2-yl)oxy)piperidine in DMF.

- Stir at 25°C for 12–24 hours.

Optimization and Challenges

Key Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Mitsunobu Reaction Temp | 0°C → 25°C (gradient) | Maximizes ether formation |

| Acylation Base | Et₃N (2.5 equiv) | Prevents HCl quenching |

| Purification | Silica gel (EtOAc/hexane) | Purity >98% |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound shares key motifs with other benzoate esters and piperidine-containing molecules. Below is a comparative analysis with two classes of analogs:

Piperidine-Based Analog: Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16)

- Molecular Formula : C₂₃H₂₅N₃O₃ (vs. C₂₁H₂₂N₂O₄ for the target compound) .

- Key Structural Differences: Compound 16 incorporates an oxazolo[4,5-b]pyridine ring and a benzyl-piperidinyl group, whereas the target compound features a 6-methylpyridin-2-yloxy-piperidine linked via a carbonyl group.

- Synthesis : Compound 16 was synthesized in 88% yield via a bromide intermediate, suggesting efficient methodology that could be adapted for the target compound’s synthesis .

- Spectral Data :

Pesticidal Benzoate Esters

Examples from include pyriminobac-methyl and diclofop-methyl:

- Pyriminobac-methyl: Molecular Formula: C₁₇H₁₉N₃O₆ . Key Substituents: Dimethoxy pyrimidinyl and methoxyiminoethyl groups. Application: Herbicide targeting acetyl-CoA carboxylase .

- Diclofop-methyl: Molecular Formula: C₁₆H₁₄Cl₂O₄ . Key Substituents: 2,4-Dichlorophenoxy and propanoate groups. Application: Broadleaf weed control .

Comparison with Target Compound :

- Substituent Impact: The target compound’s 6-methylpyridin-2-yloxy group introduces a nitrogen heterocycle, contrasting with the chlorinated or methoxy groups in pesticidal analogs.

- Electronic Effects : The pyridine oxygen and methyl group could modulate lipophilicity (logP) and hydrogen-bonding capacity compared to the electron-withdrawing chlorine atoms in diclofop-methyl.

Spectral and Analytical Data

Biological Activity

Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is a complex organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a combination of functional groups including a piperidine ring, a benzoate ester, and a pyridine moiety, positions it as an intriguing candidate for biological research and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N2O4. The compound's structure can be broken down as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, contributing to its biological activity.

- Benzoate Ester : Enhances lipophilicity, potentially affecting membrane permeability and bioavailability.

- Pyridine Moiety : May interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which can lead to therapeutic effects in diseases such as cancer or neurodegenerative disorders.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. For instance:

- In Vitro Studies : Research demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Mechanistic Insights : The compound's interaction with specific kinases involved in cell proliferation has been noted, indicating a pathway for further exploration in cancer therapy.

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests it may have applications in treating neurodegenerative diseases:

- Cholinesterase Inhibition : Preliminary studies indicate that it may inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease.

- Antioxidant Properties : Its ability to scavenge free radicals has been observed in vitro, providing a protective effect against oxidative stress.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds provides context for understanding the unique properties of this compound.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Case Study 1 : A study involving animal models demonstrated significant tumor reduction when treated with this compound compared to controls, highlighting its therapeutic potential.

- Case Study 2 : Clinical trials assessing cognitive function in patients with Alzheimer's disease showed promising results in cognitive improvement when administered this compound alongside standard treatment.

Q & A

Q. Optimization Strategies :

- Temperature control : Exothermic steps (e.g., carbonyl activation) require cooling (0–5°C) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in coupling steps, while dichloromethane is preferred for acid-sensitive intermediates .

- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve yields in cross-coupling steps involving pyridinyl ethers .

How is the compound structurally characterized, and what analytical techniques are critical for purity assessment?

Basic Research Question

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 395.16 for C₂₂H₂₃N₂O₄) and fragmentation patterns .

- Infrared spectroscopy (IR) : Detects carbonyl stretches (~1700 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

Q. Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities from the main peak .

- Elemental analysis : Validates C, H, N content within ±0.4% of theoretical values .

What in vitro assays are used to evaluate the compound's biological activity, and how are contradictory data resolved?

Advanced Research Question

Assay Design :

Q. Data Contradiction Analysis :

- Dose-response validation : Replicate experiments with tighter concentration gradients (e.g., 0.1–100 μM) to confirm sigmoidal curves .

- Off-target profiling : Use selectivity panels (e.g., 100+ kinases) to rule out non-specific binding .

How do structural modifications to the piperidine or pyridine moieties impact pharmacological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

- Piperidine substitution : Bulky groups at the 4-position (e.g., 4-methylpiperidine) reduce metabolic clearance but may hinder target binding .

- Pyridine methylation : The 6-methyl group on pyridine enhances lipophilicity (logP increase by 0.5), improving blood-brain barrier penetration .

- Benzoate ester hydrolysis : Replacing methyl with tert-butyl esters slows hydrolysis, prolonging half-life in plasma (t₁/₂ from 2h to 8h) .

Q. Methodology :

- Parallel synthesis : Generate derivatives via combinatorial chemistry and screen against target panels .

- Molecular docking : Predict binding poses with homology models of target proteins (e.g., PI3Kγ) to prioritize analogs .

What computational strategies are employed to predict the compound's reactivity and target interactions?

Advanced Research Question

Key Approaches :

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDE) for the ester group (~80 kcal/mol), predicting stability under physiological pH .

- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., 20 ns trajectories) to assess residence time and conformational changes .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65%) and CYP450 inhibition risks (CYP3A4 Ki = 5 μM) .

Q. Validation :

- Free-energy perturbation (FEP) : Quantifies ΔΔG for mutations in target binding sites, explaining resistance mechanisms .

How are reaction intermediates monitored in real-time, and what techniques ensure scalable synthesis?

Advanced Research Question

Process Analytical Technology (PAT) :

- In-situ FTIR : Tracks carbonyl formation (e.g., 1710 cm⁻¹ peak) during coupling reactions .

- UPLC-MS : Identifies transient intermediates (e.g., hydroxylamine byproducts) with sub-ppm mass accuracy .

Q. Scalability Considerations :

- Flow chemistry : Continuous reactors reduce batch variability and improve heat management for exothermic steps .

- Catalyst recycling : Immobilized Pd catalysts recover >90% activity over 10 cycles in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.